molecular formula C6H14O2S2 B170212 1-Propanesulfonothioic acid, S-propyl ester CAS No. 1113-13-9

1-Propanesulfonothioic acid, S-propyl ester

Cat. No.: B170212
CAS No.: 1113-13-9
M. Wt: 182.3 g/mol
InChI Key: OUIASSQOLAEHIR-UHFFFAOYSA-N
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Description

1-Propanesulfonothioic acid, S-propyl ester (CAS 1113-13-9) is an organosulfur compound with the molecular formula C₆H₁₄O₂S₂ and a molecular weight of 182.3 g/mol. It is characterized by a sulfonothioate group (-S(O)₂-S-) linked to a propyl chain. Key physical properties include a predicted density of 1.121 ± 0.06 g/cm³ and a boiling point of 120°C at 4 Torr . Its structure combines sulfonic and thioester functionalities, making it distinct from simpler thioesters or sulfonates.

Properties

IUPAC Name

1-propylsulfonylsulfanylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2S2/c1-3-5-9-10(7,8)6-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIASSQOLAEHIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSS(=O)(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00149584
Record name Propyl propane thiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00149584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellow liquid; Cooked brown roasted aroma
Record name Propyl propane thiosulfonate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1689/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Sparingly soluble in water; moderately soluble in pentane; soluble in toluene, Moderately soluble (in ethanol)
Record name Propyl propane thiosulfonate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1689/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.119-1.123
Record name Propyl propane thiosulfonate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1689/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1113-13-9
Record name S-Propyl propanethiosulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1113-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyl propane thiosulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyl propane thiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00149584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROPYL PROPANE THIOSULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5E892YJGG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Reactions Analysis

1-Propanesulfonothioic acid, S-propyl ester undergoes various chemical reactions, including:

Comparison with Similar Compounds

Functional Groups and Reactivity

  • This compound contains a sulfonothioate group (-S(O)₂-S-), which is more oxidized than the thioester (-S-CO-) in hexanethioic acid or ethanethioic acid .
  • Phosphorothioic acid derivatives (e.g., Profenofos) incorporate a phosphorus center, enabling interactions with enzymes like acetylcholinesterase, unlike sulfonothioic acids .

Physical Properties

  • Volatility: Ethanethioic acid, S-propyl ester (MW 118.2) is highly volatile, as evidenced by its use in headspace GC-MS analyses , whereas 1-propanesulfonothioic acid (MW 182.3) has lower volatility due to its larger size and sulfonic group .
  • Solubility: Hexanethioic acid, S-propyl ester has moderate water solubility (115.1 mg/L at 25°C) , while sulfonothioic acids are typically more hydrophilic due to the sulfonate group.

Research Findings and Metabolic Pathways

  • Metabolism of S-Propyl Derivatives: Studies on thiamine propyl disulfide (a related S-propyl compound) show rapid conversion to methylsulfonyl metabolites (e.g., methylsulfonyl propionic acid) and inorganic sulfate in rats, suggesting sulfoxidation and demethylation pathways .
  • Environmental Persistence: Phosphorothioate esters like Profenofos exhibit longer environmental persistence due to their stability, whereas simpler thioesters (e.g., ethanethioic acid) degrade faster via hydrolysis .

Biological Activity

1-Propanesulfonothioic acid, S-propyl ester (CAS No. 1113-13-9), is an organosulfur compound derived from various Allium species, including garlic and onions. It is recognized for its potential biological activities, particularly its antimicrobial properties. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against pathogens, and comparative analysis with similar compounds.

Basic Information

PropertyValue
IUPAC Name 1-propylsulfonylsulfanylpropane
Molecular Formula C₆H₁₄O₂S₂
Molecular Weight 182.3 g/mol
Physical Description Colorless to yellow liquid; cooked brown roasted aroma
Solubility Sparingly soluble in water; moderately soluble in pentane; soluble in toluene

Structural Information

  • InChI Key : OUIASSQOLAEHIR-UHFFFAOYSA-N
  • Canonical SMILES : CCCS(=O)(=O)CC

Antimicrobial Properties

This compound has been extensively studied for its antimicrobial activity. Research indicates that it exhibits efficacy against a wide range of bacteria and fungi, making it a promising candidate for applications in food preservation and agriculture.

The antimicrobial effects of this compound are primarily attributed to its ability to disrupt the cell membranes of microorganisms. This disruption leads to cell lysis and subsequent death of the pathogen. Specifically, the thiosulfonate group in the structure plays a crucial role in this mechanism.

Comparative Analysis with Similar Compounds

This compound is often compared with other organosulfur compounds such as propyl propane thiosulfinate and allyl thiosulfonate.

CompoundAntimicrobial ActivityStability
This compound Broad spectrum against bacteria and fungiHigh
Propyl propane thiosulfinate Similar activity but less stableModerate
Allyl thiosulfonate Effective but narrower spectrumVariable

Study 1: Efficacy Against Bacterial Pathogens

A study conducted by researchers at a leading agricultural university evaluated the effectiveness of this compound against common foodborne pathogens such as Salmonella and E. coli. The results indicated a significant reduction in bacterial counts when treated with the compound at concentrations as low as 0.5%. This suggests its potential use as a natural preservative in food products.

Study 2: Fungal Inhibition

Another research project focused on the antifungal properties of the compound against Aspergillus species, which are known to spoil food and produce mycotoxins. The study demonstrated that treatment with this compound resulted in over 90% inhibition of fungal growth within 48 hours. The findings support its application in agricultural settings to protect crops from fungal infections.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-propanesulfonothioic acid, S-propyl ester?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 1-propanesulfonothioic acid and 1-propanethiol under acidic or basic catalysis. For example, using a coupling agent like DCC (dicyclohexylcarbodiimide) in anhydrous dichloromethane at 0–25°C for 12–24 hours. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) . Comparative synthesis protocols for structurally similar thiocarbamates (e.g., pebulate) suggest optimizing molar ratios and reaction times to minimize byproducts .

Q. How can spectroscopic techniques (IR, NMR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Look for characteristic S=O stretching vibrations (~1050–1150 cm⁻¹) and C-S bonds (~600–700 cm⁻¹). Compare with reference spectra of sulfonothioic esters (e.g., carbamothioic acid derivatives) .
  • NMR : In 1^1H NMR, the propyl group signals (δ 0.9–1.7 ppm for CH3_3 and CH2_2 groups) and sulfonate protons (if acidic) should be observed. 13^{13}C NMR will show the sulfonate sulfur-bound carbon (~50–60 ppm) .
  • Mass Spectrometry : Use EI-MS to identify molecular ion peaks (C6_6H14_{14}O2_2S2_2; exact mass: 182.04). NIST databases provide fragmentation patterns for analogous organosulfur compounds .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?

  • Methodological Answer :

  • Solubility : Test in polar (water, methanol) and non-polar solvents (hexane) via shake-flask method. Sulfonothioic esters are typically hydrophobic; expect higher solubility in DMSO or dichloromethane.
  • Stability : Conduct accelerated degradation studies under varying pH (3–9), temperature (4–40°C), and light exposure. Monitor via HPLC or TLC for decomposition products (e.g., sulfonic acid or thiol byproducts) .

Advanced Research Questions

Q. What mechanistic insights exist regarding the interaction of sulfonothioic esters with biological targets (e.g., enzymes)?

  • Methodological Answer : Phosphorothioic acid esters (structurally related) are known to inhibit enzymes like neuropathy target esterase (NTE). For 1-propanesulfonothioic acid derivatives, use in vitro assays (e.g., recombinant NTE inhibition kinetics) to study covalent binding to catalytic serine residues. Competitive inhibition experiments with substrates like phenyl valerate can quantify IC50_{50} values .

Q. How can conflicting data on the catalytic activity of sulfonothioic esters in organic reactions be resolved?

  • Methodological Answer : Perform comparative kinetic studies under controlled conditions (solvent, temperature, catalyst loading). For example, evaluate its role as a Lewis acid catalyst in esterification using model reactions (e.g., acetic acid + ethanol). Use DFT calculations to map transition states and identify steric/electronic effects from the sulfonothioic group .

Q. What experimental strategies are recommended for assessing neurotoxic potential?

  • Methodological Answer :

  • In Vivo Models : Administer the compound to hens (a standard OPIDP model) at sub-lethal doses (e.g., 2.5–10 mg/kg) and monitor for delayed neuropathy symptoms (ataxia, paralysis) over 21 days .
  • Biochemical Assays : Measure NTE inhibition in brain homogenates using spectrophotometric methods (e.g., hydrolysis of phenyl valerate). Compare inhibition rates with positive controls (e.g., DFP) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Propanesulfonothioic acid, S-propyl ester
Reactant of Route 2
Reactant of Route 2
1-Propanesulfonothioic acid, S-propyl ester

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